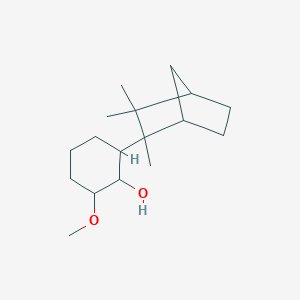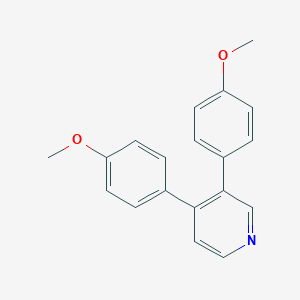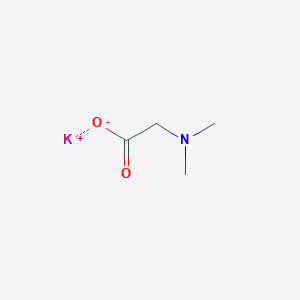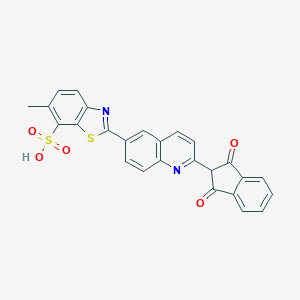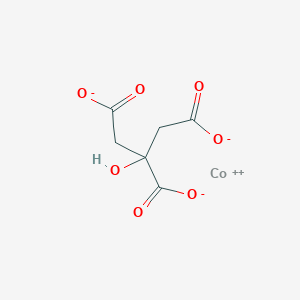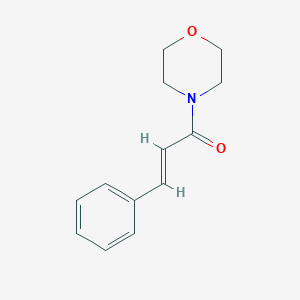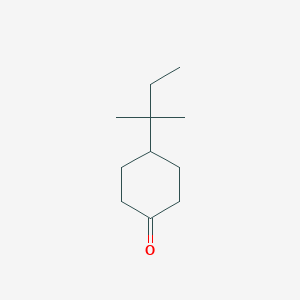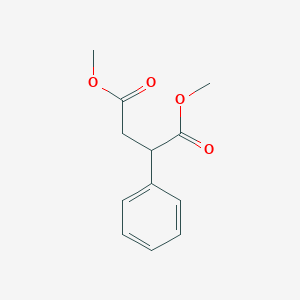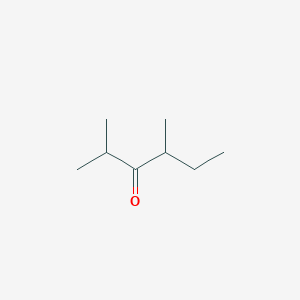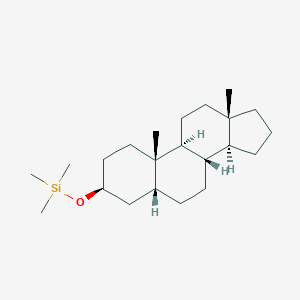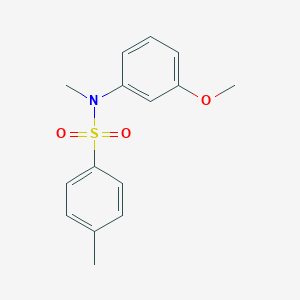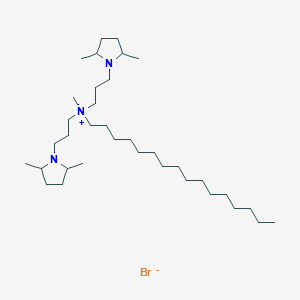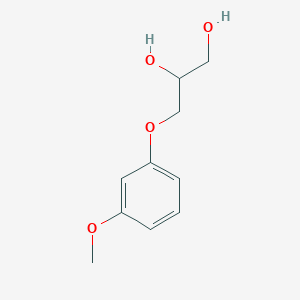
1,2-Propanediol, 3-(m-methoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(m-methoxyphenoxy)-, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is particularly useful in studying the role of β2-adrenergic receptors in various diseases and conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It is also used in the development and testing of new drugs that target β2-adrenergic receptors.
Mecanismo De Acción
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 selectively blocks the activation of β2-adrenergic receptors by competing with the endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the downstream signaling pathways that are activated by β2-adrenergic receptor activation, including the cyclic adenosine monophosphate (cAMP) pathway. The inhibition of β2-adrenergic receptor activation by 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 can have various physiological and biochemical effects depending on the tissue or organ being studied.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 are largely dependent on the tissue or organ being studied. In the respiratory system, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to inhibit the relaxation of airway smooth muscle induced by β2-adrenergic receptor activation, which is a key mechanism in the treatment of asthma and COPD. In the cardiovascular system, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to decrease heart rate and contractility, which can be beneficial in the treatment of heart failure. In addition, 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 has been shown to have anti-inflammatory effects in various tissues, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is a useful tool in scientific research due to its high selectivity for β2-adrenergic receptors and its ability to block the downstream signaling pathways activated by β2-adrenergic receptor activation. However, it is important to note that 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 is not a perfect antagonist and may have off-target effects in certain tissues or at high concentrations. In addition, the use of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 in in vivo experiments can be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are many potential future directions for research involving 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551. One area of interest is the development of new drugs that target β2-adrenergic receptors with greater selectivity and efficacy than 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551. Another area of interest is the study of the role of β2-adrenergic receptors in various diseases and conditions, including cancer, diabetes, and obesity. Finally, there is potential for the use of 1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 in combination with other drugs to achieve synergistic effects in the treatment of various diseases.
Métodos De Síntesis
1,2-Propanediol, 3-(m-methoxyphenoxy)- 118,551 can be synthesized through a multistep process involving the reaction of 3-(m-methoxyphenoxy)propanol with 4-bromo-2-methylphenol, followed by a series of chemical reactions to form the final product. The purity and quality of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
17131-51-0 |
|---|---|
Nombre del producto |
1,2-Propanediol, 3-(m-methoxyphenoxy)- |
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(3-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 |
Clave InChI |
PVXJBKOQPCPILX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
SMILES canónico |
COC1=CC(=CC=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



